![molecular formula C25H27ClN2O2 B5969737 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5969737.png)
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-chlorophenyl)piperazine
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Overview
Description
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-chlorophenyl)piperazine, commonly known as BZP, is a synthetic compound that belongs to the piperazine class of compounds. BZP is a psychoactive drug that acts as a stimulant and has been used as a recreational drug. However, BZP has also been studied for its potential therapeutic applications and has shown promising results in scientific research.
Mechanism of Action
BZP acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. BZP also acts as a serotonin receptor agonist, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature in humans and animals. BZP also causes the release of stress hormones, such as cortisol and adrenaline. BZP has been shown to have both central and peripheral effects on the nervous system, affecting neurotransmitter release and receptor activity.
Advantages and Limitations for Lab Experiments
BZP has several advantages for use in laboratory experiments, including its well-defined chemical structure, relative stability, and availability. However, BZP also has limitations, including its potential for toxicity and its psychoactive effects, which may interfere with experimental results.
Future Directions
There are several potential future directions for research on BZP, including:
1. Further investigation of BZP's potential therapeutic applications, particularly in the treatment of drug addiction and mental health disorders.
2. Development of new BZP analogs with improved therapeutic properties and reduced side effects.
3. Study of the long-term effects of BZP use on the brain and body.
4. Investigation of the potential use of BZP as a research tool for studying neurotransmitter release and receptor activity in the nervous system.
Conclusion:
In conclusion, BZP is a synthetic compound with potential therapeutic applications in various fields. BZP acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain and has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. While BZP has several advantages for use in laboratory experiments, it also has limitations, including its potential for toxicity and psychoactive effects. Future research on BZP may lead to the development of new therapeutic agents and a better understanding of the effects of psychoactive drugs on the brain and body.
Synthesis Methods
BZP is synthesized by the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting compound with 3-(benzyloxy)-4-methoxybenzaldehyde and 3-chlorophenylacetonitrile. The final product is obtained after purification and crystallization.
Scientific Research Applications
BZP has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. BZP has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. BZP has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O2/c1-29-24-11-10-21(16-25(24)30-19-20-6-3-2-4-7-20)18-27-12-14-28(15-13-27)23-9-5-8-22(26)17-23/h2-11,16-17H,12-15,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWXYFVWYBTJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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